

Phenylacetone Oxime: A Comprehensive Technical Guide on Thermochemical Data and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetone oxime*

Cat. No.: *B081983*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties and stability of **phenylacetone oxime**. While specific experimental thermochemical data such as enthalpy of formation and Gibbs free energy are not readily available in the public domain, this document summarizes its known physical and chemical properties, general stability characteristics, and provides an overview of the experimental protocols that would be employed for their determination.

Physicochemical Properties of Phenylacetone Oxime

A summary of the key physicochemical properties of **phenylacetone oxime** is presented in the table below, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental and physiological conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Melting Point	63-68 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in organic solvents	
Boiling Point	285.7 °C at 760 mmHg	
Density	0.99 g/cm ³	
XLogP3	1.7	

Stability Profile

Phenylacetone oxime is generally considered a stable compound under standard laboratory conditions. It is reported to be stable in the presence of alkalis, acids, oxidizing agents, and reducing agents. However, like many organic molecules, it is susceptible to degradation under certain conditions.

Thermal Stability: While a specific decomposition temperature has not been identified in the reviewed literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would be the standard methods to determine its thermal stability profile. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DTA detects exothermic or endothermic transitions, such as melting and decomposition.

Metabolic Stability: **Phenylacetone oxime** is recognized as a key intermediate in the metabolic deamination of amphetamine. This indicates that it is a substrate for metabolic enzymes and has a finite stability in biological systems. The primary metabolic pathway involves the conversion of amphetamine to **phenylacetone oxime**, which is then further metabolized.

Experimental Protocols for Thermochemical Analysis

The determination of key thermochemical data for **phenylacetone oxime** would involve well-established calorimetric techniques. The following are detailed summaries of the standard experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry: Determination of Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. From this, the standard enthalpy of formation can be calculated.

Methodology:

- Sample Preparation: A precisely weighed sample of **phenylacetone oxime** (typically 0.5-1.0 g) is pressed into a pellet.
- Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited by passing an electric current through the ignition wire.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of

combustion of the **phenylacetone oxime** sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC): Determination of Thermal Transitions

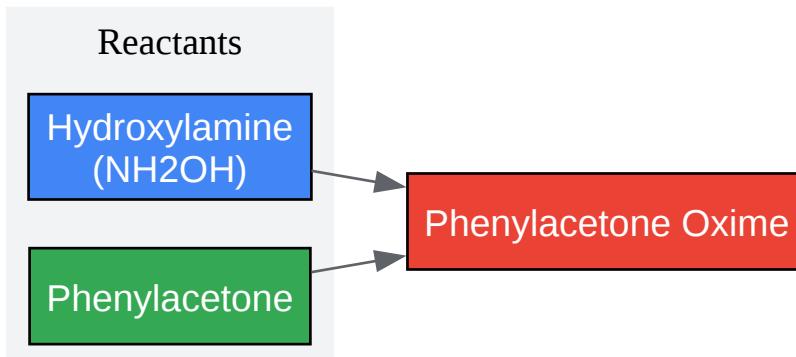
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and decomposition temperature.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **phenylacetone oxime** (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which includes an initial and final temperature and a constant heating rate (e.g., 10 °C/min).
- Measurement: The instrument heats the sample and reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
- Data Analysis: The resulting DSC curve shows peaks corresponding to thermal transitions. An endothermic peak indicates melting, and its onset temperature is taken as the melting point. An exothermic peak often indicates decomposition. The area under the peak is proportional to the enthalpy change of the transition.

Metabolic Pathway of Amphetamine to Phenylacetone Oxime

Phenylacetone oxime is a significant metabolite in the oxidative deamination of amphetamine in the liver. Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of amphetamine to **phenylacetone oxime**.

Synthesis of Phenylacetone Oxime

A common laboratory-scale synthesis of **phenylacetone oxime** involves the condensation reaction of phenylacetone with hydroxylamine.

[Click to download full resolution via product page](#)

Caption: Synthesis of **phenylacetone oxime** from phenylacetone and hydroxylamine.

Conclusion

This technical guide has summarized the currently available information on the thermochemical data and stability of **phenylacetone oxime**. While specific quantitative thermochemical values are not widely reported, the provided physicochemical properties and general stability information are valuable for researchers. The detailed experimental protocols for bomb calorimetry and DSC offer a clear path for the future determination of these important parameters. Furthermore, the visualization of its role in amphetamine metabolism and its chemical synthesis provides a broader context for its significance in both biological and chemical research.

- To cite this document: BenchChem. [Phenylacetone Oxime: A Comprehensive Technical Guide on Thermochemical Data and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081983#thermochemical-data-and-stability-of-phenylacetone-oxime\]](https://www.benchchem.com/product/b081983#thermochemical-data-and-stability-of-phenylacetone-oxime)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com